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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

on the Potent ADAM17 Inhibitor, JG26.

Abstract
JG26 is a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17),

also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). As a member of the

arylsulfonamide hydroxamate class of compounds, JG26 has demonstrated high efficacy in

modulating critical physiological and pathological processes. Its ability to selectively inhibit

ADAM17 and other related metalloproteinases has established it as a valuable research tool

for investigating the roles of these enzymes in various diseases, including cancer, inflammatory

disorders, and viral infections. This technical guide provides a comprehensive overview of the

discovery, development, quantitative data, experimental protocols, and key signaling pathways

associated with JG26, serving as a vital resource for researchers in the field.

Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17) is a transmembrane sheddase that plays a

pivotal role in releasing the extracellular domains of a wide array of membrane-bound proteins,

including cytokines, growth factors, and their receptors. The dysregulation of ADAM17 activity

has been implicated in the pathophysiology of numerous diseases. The development of

selective inhibitors for ADAM17 is therefore of significant interest for both therapeutic and

research purposes.
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JG26 emerged from research focused on developing potent and selective inhibitors of

ADAM17. It is an arylsulfonamide-based hydroxamic acid, a chemical class known for its metal-

chelating properties, which are crucial for inhibiting zinc-dependent metalloproteinases like

ADAM17. This guide details the scientific journey of JG26, from its initial synthesis and

characterization to its application in elucidating complex biological pathways.

Physicochemical Properties and Quantitative Data
JG26 is characterized by its specific chemical structure and potent inhibitory activity against

several metalloproteinases.

Table 1: Physicochemical Properties of JG26

Property Value

IUPAC Name

N-((R)-1-(N-hydroxyformamido)-4-

ureidobutyl)-4-(3,5-

dibromobenzyloxy)benzenesulfonamide

Chemical Formula C₁₉H₂₂Br₂N₄O₆S

Molecular Weight 594.28 g/mol

The inhibitory potency of JG26 has been quantified against a panel of metalloproteinases, with

the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: In Vitro Inhibitory Activity (IC50) of JG26

Target Enzyme IC50 (nM)

ADAM17 1.9

ADAM8 12

MMP-12 9.4

ADAM10 150
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Key Signaling Pathways Modulated by JG26
JG26, through its potent inhibition of ADAM17, modulates several critical signaling pathways.

Two of the most well-documented pathways are the ADAM17-mediated transactivation of the

Epidermal Growth Factor Receptor (EGFR) and the shedding of Angiotensin-Converting

Enzyme 2 (ACE2), which has implications for SARS-CoV-2 entry.

Inhibition of ADAM17-Mediated EGFR Transactivation
ADAM17 is a key sheddase for various EGFR ligands, such as Transforming Growth Factor-

alpha (TGF-α) and Amphiregulin (AREG). By cleaving these membrane-bound ligands,

ADAM17 releases their soluble forms, which can then bind to and activate the EGFR, leading

to downstream signaling cascades that promote cell proliferation, survival, and migration. JG26
blocks this process by inhibiting ADAM17, thereby preventing the release of EGFR ligands and

subsequent EGFR transactivation.
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Starting Materials:
- 4-Hydroxybenzenesulfonyl chloride

- 3,5-Dibromobenzyl bromide
- (R)-2-amino-5-ureidopentanoic acid derivative

Step 1: Etherification
Reaction of 4-hydroxybenzenesulfonyl chloride with 3,5-dibromobenzyl bromide.

Step 2: Sulfonamide Formation
Coupling of the resulting sulfonyl chloride with the amino acid derivative.

Step 3: Hydroxamate Formation
Conversion of the carboxylic acid to the corresponding hydroxamic acid.

Final Product: JG26

Click to download full resolution via product page

To cite this document: BenchChem. [The Discovery and Development of JG26: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608184#discovery-and-development-of-jg26-as-a-
research-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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